molecular formula C15H17ClN4S B4745782 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea

Cat. No.: B4745782
M. Wt: 320.8 g/mol
InChI Key: ZYTRLBATZFPSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea, also known as CCT251545, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea inhibits the activity of the protein kinase PAK4, which is involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, this compound disrupts these processes and leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy. In addition, it has been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea is its high potency and selectivity for PAK4 inhibition. This makes it a valuable tool for studying the role of PAK4 in cellular processes and cancer development. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the development and application of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory disorders. Finally, the combination of this compound with other chemotherapy drugs or immunotherapies may further enhance its therapeutic efficacy in cancer treatment.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for cancer treatment. Its selective inhibition of PAK4 and minimal toxicity in normal cells make it a valuable tool for studying cellular processes and cancer development. Further research is needed to optimize its pharmacokinetic properties and investigate its potential therapeutic applications in other diseases.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have synergistic effects with other chemotherapy drugs, making it a promising candidate for combination therapy.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-10-8-14(18-15(21)17-13-6-7-13)19-20(10)9-11-2-4-12(16)5-3-11/h2-5,8,13H,6-7,9H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTRLBATZFPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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